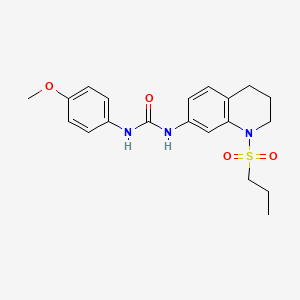

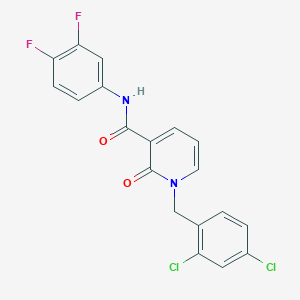

1-(4-Methoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tetrahydroquinoline urea derivatives and has shown promising results in various studies.

Scientific Research Applications

Anticancer Research

- Histone Deacetylase Inhibitors in Prostate Cancer Treatment : A study developed a series of compounds including a variant of 1-(4-Methoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea as potent histone deacetylase (HDAC) inhibitors. These compounds showed marked anticancer activity, particularly against prostate cancer cells. One compound demonstrated significant tumor growth inhibition in a xenograft tumor model, highlighting its potential as a prostate cancer inhibitor (Liu et al., 2015).

Synthetic Chemistry Applications

- Asymmetric Synthesis of Tetrahydroisoquinolines : Another research developed an asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines. The study focused on the diastereoselective addition of homochiral acetaldehyde acetals to various imines, including those related to the chemical structure (Wünsch & Nerdinger, 1999).

- Pummerer-Type Reaction in Synthesis : Research on the synthesis of tetrahydroquinolines (TQs) via Pummerer-type reaction described efficient methods for creating compounds with a structure similar to 1-(4-Methoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (Toda et al., 1999).

Analytical Chemistry

- Fluorescence Derivatization Reagent for Alcohols : A study identified 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating the analytical application of compounds related to the chemical structure (Yoshida et al., 1992).

Agricultural Chemistry

- Herbicide Dissipation in Soil : Research exploring the dissipation of the herbicide prosulfuron, which has a similar structure to the compound of interest, investigated how soil pH and water content affect the degradation and effectiveness of such compounds in agricultural settings (Hultgren et al., 2002).

properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-3-13-28(25,26)23-12-4-5-15-6-7-17(14-19(15)23)22-20(24)21-16-8-10-18(27-2)11-9-16/h6-11,14H,3-5,12-13H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOQPERZLUNOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)

![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)